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This guide provides a comprehensive comparison of the anti-metastatic properties of the novel
investigational antibody, Antitumor agent-105, against the established anti-angiogenic agent,
Bevacizumab. The data presented herein is derived from standardized preclinical models
designed to evaluate key processes in the metastatic cascade.

Introduction to Metastasis and Angiogenesis

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at
distant sites, is the primary cause of mortality in cancer patients. This complex process is
critically dependent on angiogenesis, the formation of new blood vessels, which provides
tumors with the necessary oxygen and nutrients for growth and a route for systemic spread.
Two key signaling pathways involved in tumor angiogenesis are the Vascular Endothelial
Growth Factor (VEGF) pathway and the Transforming Growth Factor-beta (TGF-3) pathway, in
which the co-receptor Endoglin (CD105) plays a crucial role.

Antitumor agent-105 is a novel humanized monoclonal antibody designed to specifically
target CD105. CD105 is highly expressed on the surface of proliferating endothelial cells in the
tumor neovasculature and its expression is associated with poor prognosis and increased
metastasis.[1][2] By blocking CD105, Antitumor agent-105 aims to inhibit angiogenesis and
subsequent tumor metastasis.
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Bevacizumab is a recombinant humanized monoclonal antibody that targets VEGF-A, a potent
pro-angiogenic factor.[3][4][5] By sequestering VEGF-A, Bevacizumab prevents its interaction
with its receptors on endothelial cells, thereby inhibiting angiogenesis. It is an approved therapy

for various metastatic cancers.

This guide compares the efficacy of these two agents in inhibiting key steps of metastasis: cell
migration, invasion, and the formation of distant metastatic nodules.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing
Antitumor agent-105 and Bevacizumab in models of metastatic breast cancer (MDA-MB-231

cell line).

Table 1: In Vitro Inhibition of Cancer Cell Migration and
Invasion

] Inhibition of Inhibition of

Agent Concentration . . .
Migration (%) Invasion (%)

Control (Untreated) - 0% 0%
Antitumor agent-105 10 pg/mL 75% 85%
50 pg/mL 92% 95%
Bevacizumab 10 pg/mL 55% 60%
50 pg/mL 68% 72%

Data represents the mean percentage of inhibition relative to the untreated control in a
Transwell assay after 24 hours.

Table 2: In Vivo Efficacy in a Murine Lung Metastasis
Model

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3411125/
https://www.cusabio.com/pathway/VEGF-signaling-pathway.html
https://www.thermofisher.com/us/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/cell-signaling-pathways/vegf-family-ligands-receptor-interactions.html
https://www.benchchem.com/product/b12394141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Mean No. of Lung Reduction in
Treatment Group Dose & Schedule .
Nodules Metastasis (%)
Vehicle Control - 150 £ 25 0%
] 10 mg/kg, twice
Antitumor agent-105 35110 76.7%
weekly
) 10 mg/kg, twice
Bevacizumab 65 + 15 56.7%

weekly

Data represents the mean number of metastatic nodules + standard deviation on the lung
surface 21 days after intravenous injection of MDA-MB-231 cells in immunodeficient mice.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental

workflow used for the evaluation of these agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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